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Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Methoxypyridine-3-thiol (CAS 912545-79-0)

Executive Summary 5-Methoxypyridine-3-thiol (CAS 912545-79-0) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. As a 3,5-disubstituted pyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxypyridine-3-thiol (CAS 912545-79-0) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. As a 3,5-disubstituted pyridine, it represents a "privileged scaffold" modification, offering a distinct electronic profile compared to unsubstituted pyridinethiophenols. The electron-donating methoxy group at the 5-position modulates the basicity of the pyridine nitrogen and the nucleophilicity of the thiol, making it a valuable fragment for fine-tuning physicochemical properties (logP, pKa) in drug discovery campaigns.

This guide details the compound's critical properties, validated synthesis routes, and handling protocols, designed to support researchers in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The dual functionality of 5-methoxypyridine-3-thiol—possessing both a basic nitrogen and an acidic thiol group—allows it to exist in zwitterionic forms depending on solvent pH, although the neutral form predominates in non-polar organic solvents.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Chemical Name 5-Methoxypyridine-3-thiolIUPAC
CAS Number 912545-79-0Unique Identifier
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Appearance Pale yellow to off-white solidOxidizes to disulfide (yellow oil/solid) upon air exposure
Predicted pKa (SH) ~6.5 - 7.0Acidity enhanced by pyridine ring electron withdrawal relative to phenol
Predicted pKa (NH⁺) ~3.5 - 4.0Basicity reduced by inductive effect of thiol and methoxy placement
LogP (Predicted) 1.2 - 1.5Lipophilic, suitable for CNS-penetrant scaffold design
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (neutral form)

Synthetic Methodologies

The synthesis of 3,5-disubstituted pyridines is non-trivial due to the directing effects on the pyridine ring. Two primary pathways are recommended: the modern Transition-Metal Catalyzed Cross-Coupling (preferred for purity) and the Classical Newman-Kwart Rearrangement (scalable but harsher conditions).

Pathway A: Pd/Cu-Catalyzed C-S Coupling (Recommended)

This route utilizes 3-bromo-5-methoxypyridine as the starting material. It avoids the harsh thermal conditions of rearrangement reactions and tolerates the methoxy functionality well.

Protocol:

  • Reagents: 3-Bromo-5-methoxypyridine (1.0 eq), Triisopropylsilanethiol (TIPS-SH) or Potassium Thioacetate (1.2 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) or CuI (10 mol%) / 1,10-Phenanthroline.

  • Conditions: Reflux in 1,4-Dioxane or Toluene with DIPEA (2.0 eq) under Argon atmosphere for 12-16 hours.

  • Deprotection:

    • If TIPS-SH used: Treat with TBAF in THF.

    • If Thioacetate used: Hydrolysis with K₂CO₃ in MeOH/H₂O (degassed).

  • Purification: Acid-base extraction. The thiol is soluble in aqueous NaOH; impurities are extracted into organics. Acidification of the aqueous layer precipitates the thiol or allows extraction into DCM.

Pathway B: Directed Lithiation (Cryogenic)

Useful for introducing the sulfur moiety if the 3-bromo precursor is unavailable, starting from 3-methoxypyridine.

Protocol:

  • Lithiation: Treat 3-methoxypyridine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF. Note: Directing effects may favor the 2-position; blocking groups or careful temperature control is required to target the 5-position relative to methoxy.

  • Sulfuration: Quench the lithiated species with elemental Sulfur (S₈) or Tetramethylthiuram disulfide.

  • Reduction: If disulfide is formed, reduce with Zn/AcOH or NaBH₄.

Visualization: Synthesis & Reactivity Logic

SynthesisPathways Start 3-Bromo-5-methoxypyridine Inter S-Protected Intermediate (Thioester) Start->Inter C-S Coupling Cat Pd/Cu Catalyst + Thioacetate Cat->Inter Product 5-Methoxypyridine-3-thiol (Target) Inter->Product Deprotection Hydrolysis Hydrolysis (K2CO3/MeOH) Hydrolysis->Product Disulfide Disulfide Dimer (Oxidation Byproduct) Product->Disulfide Air Oxidation Disulfide->Product Reduction (Zn/HCl)

Figure 1: Primary synthetic route via metal-catalyzed cross-coupling and subsequent redox behavior.

Reactivity Profile & Applications

Thiol Reactivity (The "Warhead")

The C3-thiol is a soft nucleophile. In drug design, it is frequently used to:

  • Form Thioethers: Reaction with alkyl halides (S_N2) to link the pyridine scaffold to a core pharmacophore.

  • Disulfide Bridging: Formation of reversible covalent bonds in biological probes.

  • Metal Chelation: The proximity of the Pyridine-N and Thiol-S allows for bidentate coordination to metals (Zn²⁺, Cu²⁺), relevant in metalloenzyme inhibitors (e.g., Matrix Metalloproteinases or Histone Deacetylases).

Pyridine Ring Electronics

The 5-methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing by induction.

  • Effect on Thiol: It renders the thiol slightly less acidic than in 3-mercaptopyridine (pKa ~6.8), potentially improving membrane permeability of the neutral species.

  • Metabolic Stability: The methoxy group blocks the metabolically vulnerable 5-position, potentially increasing the half-life of the parent drug compared to unsubstituted pyridine analogs.

Application in Drug Discovery

This specific CAS is often found in Fragment-Based Drug Discovery (FBDD) libraries.

  • Target Class: GPCRs (allosteric modulators) and Kinases (hinge binders).

  • Mechanism: The 5-methoxy-3-thio motif serves as a bioisostere for 3-hydroxyphenyl or indole rings, offering different H-bond acceptor/donor vectors.

Handling, Stability & Safety Protocols

Critical Warning: Like most low-molecular-weight thiols, this compound is prone to rapid oxidative dimerization and possesses a potent, disagreeable odor.

Stability & Storage[1][6]
  • Oxidation: Upon exposure to air, 5-methoxypyridine-3-thiol dimerizes to the disulfide (bis(5-methoxypyridin-3-yl)disulfide).

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Rescue: If the compound appears as a yellow oil/solid (indicating disulfide formation), treat with Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) in wet methanol to regenerate the free thiol before use.

Safety (E-E-A-T Grounding)
  • GHS Classification (Inferred from analogs):

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335) - Respiratory Irritation.[1][2]

  • Odor Control: All handling must occur in a functioning fume hood. Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual thiols to odorless sulfonates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27691, 3-Mercaptopyridine (Analogous Safety Data). Retrieved from [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.[3] Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[3] (Validates synthesis via halo-pyridine precursors).

  • Xue, H., et al. (2017). Synthesis of Aryl Thiols from Aryl Iodides mediated by Copper/1,2-ethanedithiol.[4] Synlett, 28(17), 2272-2276.[4] (Methodology for C-S bond formation).

Sources

Exploratory

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Methoxy-3-Pyridinethiol Derivatives

Abstract This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-methoxy-3-pyridinethiol and its derivatives. While direct experimental data on this specific compound is limited, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-methoxy-3-pyridinethiol and its derivatives. While direct experimental data on this specific compound is limited, this document synthesizes foundational principles of thiol-thione tautomerism in heterocyclic systems, established analytical methodologies, and theoretical considerations to offer researchers, scientists, and drug development professionals a robust framework for investigation. By exploring the synthesis, structural elucidation, and the physicochemical factors governing the equilibrium, this guide serves as a critical resource for predicting and manipulating the tautomeric forms of these promising pharmaceutical scaffolds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The seemingly subtle shift of a proton can dramatically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, directly impact a compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Pyridinethiol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The thiol-thione tautomerism inherent to these structures presents both a challenge and an opportunity. A comprehensive understanding of the factors that govern the position of this equilibrium is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles. This guide focuses specifically on 5-methoxy-3-pyridinethiol derivatives, a substitution pattern of emerging interest.

The Thiol-Thione Equilibrium in Pyridinethiols

The core of our investigation lies in the equilibrium between the aromatic thiol form and the non-aromatic thione form of 5-methoxy-3-pyridinethiol.

Figure 1: General tautomeric equilibrium of 5-methoxy-3-pyridinethiol.

Unlike 2- and 4-pyridinethiols, where the thione form can be represented by a neutral pyridone-like structure, the thione tautomer of 3-pyridinethiol is zwitterionic. This inherent charge separation is a critical factor influencing its stability.

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static; it is a dynamic process influenced by a confluence of intrinsic and extrinsic factors.

  • Solvent Polarity: The solvent environment plays a pivotal role in dictating the predominant tautomeric form. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar tautomer. For many heterocyclic thiones, the thione form is more polar than the thiol form and is thus favored in polar solvents like water and ethanol.[2][3] Conversely, in nonpolar solvents, the less polar thiol form is expected to predominate.[2][3]

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can significantly modulate the relative stabilities of the tautomers. Electron-donating groups (EDGs), such as the methoxy group at the 5-position, increase the electron density of the aromatic ring. This increased electron density can stabilize the aromatic thiol form through resonance. Conversely, electron-withdrawing groups (EWGs) would be expected to favor the thione form. The position of the substituent is also critical; the methoxy group's effect will be most pronounced at the ortho and para positions relative to the thiol.

  • Temperature: Temperature can influence the equilibrium constant (KT). By conducting experiments at various temperatures, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization process can be determined, providing deeper insights into the driving forces of the equilibrium.

  • Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding between molecules, can become more significant and potentially shift the equilibrium.[2] Self-association can favor the thione form in some pyridinethiol systems.[2]

Synthesis of 5-Methoxy-3-Pyridinethiol Derivatives

A robust and versatile synthetic strategy is essential for accessing a range of 5-methoxy-3-pyridinethiol derivatives for structure-activity relationship (SAR) studies. A practical approach involves a two-step procedure starting from the corresponding 3-halopyridine.[4][5]

General Synthetic Protocol

Synthesis Start 5-Methoxy-3-halopyridine Intermediate S-(5-Methoxy-pyridin-3-yl) benzothioate Start->Intermediate Thiobenzoic acid, Pd catalyst, Base Product 5-Methoxy-3-pyridinethiol Intermediate->Product Hydrolysis (e.g., NaOH, H2O)

Figure 2: Proposed synthetic workflow for 5-methoxy-3-pyridinethiol.

Step 1: Thioester Formation

  • To a solution of the starting 5-methoxy-3-halopyridine (e.g., 3-bromo-5-methoxypyridine) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like Xantphos) and a base (e.g., Cs2CO3 or K2CO3).

  • Add thiobenzoic acid as the sulfur source.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate S-(5-methoxy-pyridin-3-yl) benzothioate.

Step 2: Hydrolysis to the Thiol

  • Dissolve the purified thioester in a suitable solvent system, such as a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, to facilitate hydrolysis.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid (e.g., HCl) to protonate the thiolate.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the desired 5-methoxy-3-pyridinethiol.

Experimental and Computational Workflows for Tautomeric Analysis

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough characterization of the tautomeric equilibrium.

Spectroscopic Analysis

4.1.1. UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and accessible technique for studying tautomeric equilibria, as the different electronic structures of the thiol and thione forms often result in distinct absorption spectra.[2][3]

Protocol for UV/Vis Analysis:

  • Prepare stock solutions of the 5-methoxy-3-pyridinethiol derivative in a non-polar solvent (e.g., cyclohexane, where the thiol form is expected to dominate) and a polar aprotic solvent (e.g., acetonitrile) and a polar protic solvent (e.g., ethanol or water).

  • Acquire the UV/Vis spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the spectra for the appearance of new absorption bands or shifts in existing bands as a function of solvent polarity. The aromatic thiol form is expected to have a π-π* transition characteristic of the pyridine ring, while the thione form will likely exhibit a characteristic n-π* transition at a longer wavelength.

  • To quantify the equilibrium constant (KT) in a given solvent, the molar absorptivities of the pure tautomers are required. These can sometimes be estimated by using N- and S-alkylated derivatives as "locked" analogues of the thione and thiol forms, respectively.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is an invaluable tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[6][7]

Protocol for NMR Analysis:

  • Dissolve the 5-methoxy-3-pyridinethiol derivative in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

  • Acquire high-resolution 1H and 13C NMR spectra for each solution.

  • Analyze the spectra for distinct sets of signals corresponding to the thiol and thione tautomers. Key diagnostic signals include:

    • 1H NMR: The chemical shift of the proton on the sulfur (thiol) or nitrogen (thione), and the chemical shifts of the aromatic protons, which will differ between the two forms.

    • 13C NMR: The chemical shift of the carbon atom bonded to the sulfur (C-S in thiol vs. C=S in thione). The thione carbon typically appears at a much lower field (higher ppm) than the thiol carbon.

  • Calculate the tautomeric ratio by integrating the well-resolved signals corresponding to each tautomer. The equilibrium constant KT = [Thione]/[Thiol].

  • Variable-temperature NMR studies can provide information on the kinetics of the tautomeric interconversion.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[8][9]

Computational Workflow:

DFT_Workflow cluster_gas Gas Phase Calculations cluster_solv Solvent Effects GeoOpt_Gas Geometry Optimization & Frequency Calculation e.g., B3LYP/6-311+G(d,p) Energy_Gas Single Point Energy Higher level of theory (optional) GeoOpt_Gas->Energy_Gas PCM Polarizable Continuum Model (PCM) Simulates bulk solvent effects GeoOpt_Gas->PCM Analysis Analyze ΔG, Simulate Spectra (NMR, UV/Vis) Energy_Gas->Analysis Explicit Explicit Solvent Molecules Models specific H-bonds PCM->Explicit Explicit->Analysis Start Input Structures (Thiol & Thione) Start->GeoOpt_Gas

Figure 3: A typical DFT workflow for studying tautomeric equilibria.

  • Geometry Optimization: Perform full geometry optimizations of both the thiol and thione tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Solvation Models: To account for the crucial role of the solvent, re-optimize the geometries and calculate the energies using a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating bulk solvent effects.[9] For protic solvents, including a few explicit solvent molecules in the calculation can provide a more accurate picture of specific hydrogen-bonding interactions.

  • Data Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents to predict the position of the equilibrium. A lower ΔG indicates a more stable tautomer.

  • Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and UV/Vis absorption wavelengths, which can then be compared with experimental data to confirm the assignment of the observed species.

Predicted Tautomeric Preference for 5-Methoxy-3-Pyridinethiol

Based on the principles outlined above, we can make an informed prediction about the tautomeric equilibrium of 5-methoxy-3-pyridinethiol.

  • In Non-Polar Solvents: The aromatic thiol form is likely to be the major species. The energetic benefit of aromaticity is a powerful driving force, and in the absence of a polar environment to stabilize the zwitterionic thione, the neutral thiol will be favored.

  • In Polar, Aprotic Solvents: The equilibrium is expected to shift towards the zwitterionic thione form. The large dipole moment of the zwitterion will be stabilized by the polar environment.

  • In Polar, Protic Solvents: A significant population of the thione tautomer is expected. The ability of protic solvents to form hydrogen bonds with both the negatively charged sulfur and the positively charged nitrogen of the zwitterion will provide substantial stabilization.

The electron-donating methoxy group at the 5-position is anticipated to provide additional stabilization to the aromatic thiol form through resonance, potentially making the thiol tautomer more favorable across a range of solvents compared to the unsubstituted 3-pyridinethiol. However, the magnitude of this effect requires experimental and computational verification.

Data Summary and Interpretation

The following table provides a template for summarizing the expected and experimentally determined data for the tautomeric analysis of a hypothetical 5-methoxy-3-pyridinethiol derivative.

Parameter Cyclohexane Acetonitrile Methanol Water
Predicted Major Tautomer ThiolThioneThioneThione
Experimental KT ([Thione]/[Thiol]) To be determinedTo be determinedTo be determinedTo be determined
13C NMR Shift of C3 (ppm) Expected ~130-140Mixture of signalsMixture of signalsExpected ~170-180
UV/Vis λmax (nm) Expected ~240-260Two bands expectedTwo bands expectedExpected ~280-320
Calculated ΔG (kcal/mol) Thiol favoredThione favoredThione favoredThione favored

Conclusion and Future Directions

The tautomeric equilibrium of 5-methoxy-3-pyridinethiol derivatives is a critical determinant of their chemical behavior and biological activity. This guide has outlined the key principles governing this equilibrium and provided a detailed roadmap for its comprehensive investigation. Through a synergistic application of organic synthesis, spectroscopic analysis, and computational modeling, researchers can gain a deep understanding of the tautomeric landscape of these important molecules.

Future work should focus on the systematic synthesis of a library of 5-substituted-3-pyridinethiols with varying electronic properties to create a quantitative model of substituent effects on the tautomeric equilibrium. Such studies will be invaluable for the rational design of next-generation pyridinethiol-based therapeutic agents.

References

  • Grand, A., & Stoyanov, S. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1480-1488. [Link]

  • Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238. [Link]

  • Reeves, L. W. (1957). The study of the keto-enol tautomerism of β-diketones by nuclear magnetic resonance. Canadian Journal of Chemistry, 35(11), 1351-1363.
  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomeric pyridines. Part I. Pyrid-2- and -4-one. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Beak, P. (1977). Tautomerism of hydroxypyridines, hydroxypyrimidines, and hydroxyquinolines. Accounts of Chemical Research, 10(5), 186-192.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Minkin, V. I., Olekhnovich, L. P., & Zhdanov, Y. A. (1987). Molecular Design of Tautomeric Compounds. D. Reidel Publishing Company.
  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]

  • El-Shafei, A. K., El-Sayed, A. M., & Abdel-Ghany, H. (2007). A New Synthesis of 2(1H)-Pyridine Thiones and Pyridine Thiols.
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 879-884.
  • Gupton, J. T., Krolikowski, D. A., Yu, R. H., Sikorski, J. A., & Dahl, M. L. (1992). A New Synthesis of 2(1H)-Pyridine Thiones and Pyridine Thiols. The Journal of Organic Chemistry, 57(21), 5480-5483.
  • Kappe, C. O., & Stadler, A. (2004). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Hansen, P. E. (2012). The Use of NMR Spectroscopy to Study Tautomerism. Annual Reports on NMR Spectroscopy, 75, 1-100.
  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance spectral assignments from nuclear Overhauser effects. Journal of the American Chemical Society, 87(22), 5250-5251.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc.
  • Cramer, C. J. (2004). Essentials of computational chemistry: theories and models. John Wiley & Sons.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for S-alkylation of 5-methoxypyridine-3-thiol

Application Note: Selective S-Alkylation of 5-Methoxypyridine-3-thiol Abstract & Strategic Overview The 5-methoxypyridine-3-thiol scaffold is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective S-Alkylation of 5-Methoxypyridine-3-thiol

Abstract & Strategic Overview

The 5-methoxypyridine-3-thiol scaffold is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and allosteric modulators. While heteroaromatic thiols are potent nucleophiles, their reactivity is complicated by the ambident nature of the pyridine ring (competing N- vs. S-alkylation) and the susceptibility of the thiol group to oxidative dimerization (disulfide formation).

This guide provides a validated, regioselective protocol for S-alkylation . Unlike 2- or 4-mercaptopyridines, which exist predominantly as thiones, 5-methoxypyridine-3-thiol functions as a true aryl thiol . This structural distinction drives the mechanistic choice of mild bases and polar aprotic solvents to maximize S-nucleophilicity while suppressing nitrogen quaternization.

Mechanistic Insight & Reaction Design

The "True Thiol" Advantage

The position of the sulfhydryl group relative to the pyridine nitrogen is the determinant factor in alkylation selectivity.

  • 2- and 4-Mercaptopyridines: Exist largely as thiones (NH-C=S) due to resonance stabilization. Alkylation often yields mixtures of S- and N-alkylated products depending on "hard/soft" electrophile character.

  • 3-Mercaptopyridines (Substrate): Cannot tautomerize to a neutral thione form without disrupting aromaticity. They exist as thiols (SH). The thiolate anion (

    
    ) generated in situ is a soft nucleophile , vastly preferring attack on soft electrophiles (alkyl halides) over the harder pyridine nitrogen lone pair.
    
Pathway Visualization

ReactionPathway Substrate 5-Methoxypyridine-3-thiol (Neutral) Thiolate Thiolate Anion (Nucleophile) Substrate->Thiolate Deprotonation (pKa ~6.0) Base Base (K2CO3) Base->Thiolate Product_S S-Alkylated Product (Major) Thiolate->Product_S Fast SN2 (Soft-Soft Interaction) Product_N N-Alkylated Salt (Minor/Avoided) Thiolate->Product_N Slow (Hard-Soft Mismatch) Disulfide Disulfide Dimer (Oxidative Impurity) Thiolate->Disulfide O2 Oxidation Electrophile Alkyl Halide (R-X) Electrophile->Product_S

Figure 1: Reaction pathway showing the equilibrium favoring S-alkylation over N-alkylation and the risk of oxidative dimerization.

Pre-Reaction Considerations

Reagent Selection
ComponentRecommendationRationale
Base Potassium Carbonate (

)
The pKa of pyridine-3-thiol is ~6.0 [[1]]. Mild carbonate bases are sufficient for deprotonation without promoting elimination side-reactions on the alkyl halide.
Solvent DMF or Acetonitrile (MeCN) DMF is preferred for solubility. These polar aprotic solvents solvate the cation (

), leaving the thiolate anion "naked" and highly reactive.
Electrophile Alkyl Bromides/Iodides Softer leaving groups (I > Br > Cl) favor reaction with the soft thiolate sulfur.
Atmosphere Nitrogen or Argon Critical: Thiols oxidize rapidly to disulfides in air. All solvents must be degassed.
Handling the Substrate
  • State: 5-methoxypyridine-3-thiol is often a foul-smelling solid or oil.

  • Storage: Store at -20°C under inert gas.

  • Purity Check: If the starting material contains significant disulfide (dimer), treat with 1.1 eq. DTT (Dithiothreitol) or

    
     in wet solvent prior to alkylation to reduce it back to the monomer.
    

Experimental Protocol

Method A: Standard S-Alkylation (High Throughput/General)

Best for primary alkyl halides and benzylic halides.

Materials:

  • 5-methoxypyridine-3-thiol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of

    
    .
    
  • Solvation: Add 5-methoxypyridine-3-thiol (e.g., 1.0 mmol, 141 mg) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 mmol, 207 mg) in one portion. The suspension may turn slightly yellow, indicating thiolate formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

    • Note: If the alkyl halide is solid, dissolve it in minimal DMF before addition.

  • Reaction: Stir at RT.

    • Primary halides: 1–3 hours.

    • Secondary halides: Heat to 50°C for 4–12 hours.

  • Monitoring: Monitor by TLC (System: 20-40% EtOAc in Hexanes) or LCMS. Look for disappearance of the thiol peak (

    
    ) and appearance of the product.
    
  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with Water (3 x 10 mL) to remove DMF.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (

    
    ).
    
    • Eluent: Gradient 0%

      
       30% EtOAc/Hexanes.
      
Method B: Phase-Transfer Catalysis (For Lipophilic/Sluggish Substrates)

Best for scale-up or when anhydrous conditions are difficult to maintain.

Materials:

  • Toluene or DCM (Organic phase) / Water (Aqueous phase)

  • TBAB (Tetrabutylammonium bromide) - 5 mol% catalyst

  • NaOH (2.0 equiv, 1M solution)

Procedure:

  • Dissolve thiol in Toluene. Add Alkyl Halide.[1][2][3][4][5][6]

  • Add TBAB and 1M NaOH solution.

  • Stir vigorously at RT. The TBAB transports the thiolate into the organic phase where it reacts rapidly with the alkyl halide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Disulfide Dimer Formation Oxidation by air.Degas solvents (sparge with

for 15 mins). Add 5 mol%

to the reaction to reduce dimer in situ.
N-Alkylation Observed "Hard" electrophile or solvent effect.Switch solvent to Ethanol (protic solvents solvate the thiolate less but suppress N-attack via H-bonding). Use a softer leaving group (Iodide).
Low Conversion Steric hindrance at C3.Heat to 60-80°C. Switch base to

(Cesium effect enhances nucleophilicity).
Workflow Decision Tree

Optimization Start Select Alkylating Agent Type Electrophile Type? Start->Type Primary Primary Alkyl Halide (e.g., MeI, BnBr) Type->Primary Secondary Secondary/Hindered (e.g., iPr-Br) Type->Secondary MethodA Method A: K2CO3 / DMF Room Temp Primary->MethodA MethodA_Heat Method A: Cs2CO3 / DMF Heat to 60°C Secondary->MethodA_Heat Check Check LCMS MethodA->Check MethodA_Heat->Check Disulfide Disulfide detected? Check->Disulfide AddReductant Add PPh3 or DTT Disulfide->AddReductant Yes

Figure 2: Decision tree for selecting reaction conditions and troubleshooting.

Safety & Handling

  • Stench: Pyridine thiols have a potent, disagreeable odor. All work must be performed in a fume hood. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize spills and clean glassware (oxidizes thiol to odorless sulfonate).

  • Toxicity: Treat 5-methoxypyridine-3-thiol as a potential irritant and toxic substance. Wear nitrile gloves and safety glasses.

References

  • PubChem. (2023). 3-Mercaptopyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Nucleophilicity and Basicity. [Link]

  • Yin, J., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Sulfides. Journal of the American Chemical Society.[2] (Contextual reference for metal-catalyzed alternatives). [Link]

  • Borysov, O. V., et al. (2017). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. (Synthesis of the starting material). [Link]

Sources

Application

using 5-methoxypyridine-3-thiol as a nucleophile in organic synthesis

Technical Application Note: Strategic Utilization of 5-Methoxypyridine-3-thiol in Organic Synthesis Executive Summary 5-Methoxypyridine-3-thiol (5-MPT) represents a high-value pharmacophore scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-Methoxypyridine-3-thiol in Organic Synthesis

Executive Summary

5-Methoxypyridine-3-thiol (5-MPT) represents a high-value pharmacophore scaffold in medicinal chemistry, offering a unique electronic profile that distinguishes it from simple phenyl thiols or unsubstituted pyridine thiols. The 5-methoxy group functions as an electron-donating group (EDG), modulating the nucleophilicity of the sulfur atom while the pyridine nitrogen maintains aqueous solubility and hydrogen-bond acceptor capability. This guide details the optimized protocols for utilizing 5-MPT as a nucleophile in


, 

, and transition-metal-catalyzed cross-couplings, with a critical focus on preventing oxidative dimerization to the disulfide.

Chemical Profile & Reactivity

Structural Logic & Tautomerism

Unlike 2-mercaptopyridine or 4-mercaptopyridine, which exist predominantly as stable thiones (pyridinethiones) due to direct resonance conjugation with the ring nitrogen, 5-methoxypyridine-3-thiol cannot tautomerize to a neutral thione form. It exists exclusively as the thiol (SH) tautomer. This structural feature simplifies alkylation strategies, as competition between S-alkylation and N-alkylation is significantly reduced compared to the 2- and 4-isomers.

PropertyValue (Est.)Implication for Synthesis
pKa (SH) ~5.8 – 6.2More acidic than thiophenol (pKa ~6.6) due to the electron-withdrawing pyridine ring, but modulated by the 5-OMe EDG. Deprotonates easily with mild carbonate bases.
Nucleophilicity High (

)
The 5-OMe group increases electron density at the sulfur relative to unsubstituted 3-pyridinethiol.
Oxidation Potential HighRapidly forms 5,5'-dimethoxy-3,3'-dipyridyl disulfide upon exposure to air.
The Disulfide Challenge

The most common failure mode in 5-MPT reactions is the inadvertent use of partially oxidized starting material. The disulfide dimer is nucleophilically inert in standard substitution reactions.

  • Visual Indicator: Pure thiol is typically a pale yellow oil or solid; the disulfide often manifests as a darker, crystalline solid.

  • Remediation: If the purity is , pre-treat the reaction mixture with Triphenylphosphine (

    
    )  (1.1 equiv relative to estimated disulfide) or Dithiothreitol (DTT)  to reduce the disulfide in situ before adding the electrophile.
    

Experimental Protocols

Protocol A: Alkylation (Library Synthesis)

Target: Synthesis of Alkyl-Heteroaryl Thioethers

Rationale: The thiolate anion of 5-MPT is a "soft" nucleophile. Using a polar aprotic solvent ensures the anion is "naked" and highly reactive.

Reagents:

  • 5-Methoxypyridine-3-thiol (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Inerting: Flame-dry a reaction vial and purge with Argon.

  • Solubilization: Dissolve 5-MPT in DMF (0.2 M concentration).

  • Activation: Add

    
    . Stir for 15 minutes at room temperature. The solution may darken slightly as the thiolate forms.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent

      
      -alkylation side products.
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)

Target: Synthesis of Diaryl/Aryl-Heteroaryl Thioethers

Rationale: 5-MPT is an excellent partner for Pd-catalyzed coupling. The 5-OMe group prevents catalyst poisoning by making the sulfur slightly less coordinating to the metal center compared to electron-deficient thiols.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 5-MPT (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) — Critical for high yields in C-S coupling.

  • Base: DIPEA (Hunig's Base) (2.0 equiv) — Soluble bases are preferred over inorganic bases for thiols in dioxane.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.

  • Assembly: In a glovebox or under positive Argon pressure, combine Aryl Halide, 5-MPT,

    
    , and Xantphos in a pressure vial.
    
  • Solvent Addition: Add degassed dioxane and DIPEA.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Scavenging: Upon cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Palladium residues which can chelate to the pyridine nitrogen.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: (Nucleophilic Aromatic Substitution)

Target: Reaction with Electron-Deficient Heterocycles (e.g., Chloropyrimidines, Fluoronitrobenzenes)

Rationale: The high nucleophilicity of 5-MPT allows it to displace halogens on activated rings without transition metals.

Reagents:

  • Activated Aryl Halide (1.0 equiv)

  • 5-MPT (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or NMP

Step-by-Step Workflow:

  • Mix: Combine all reagents in a vial.

  • Heat: Stir at 60–90°C depending on the electrophilicity of the aryl halide.

  • Quench: Pour into ice water. The product often precipitates as a solid due to the lipophilicity of the thioether.

  • Filtration: Collect solid, wash with water and cold ethanol.

Visualization: Decision Matrix & Mechanism

G Start Start: 5-Methoxypyridine-3-thiol Check Check Purity: Is Disulfide Present? Start->Check Reduce Add PPh3 or DTT (Reduction) Check->Reduce Yes (Solid/Dark) Electrophile Select Electrophile Type Check->Electrophile No (Pale Oil) Reduce->Electrophile SN2 Alkyl Halide (sp3) Protocol A: Cs2CO3 / DMF Electrophile->SN2 Alkyl-Br/I SNAr Activated Aryl Halide Protocol C: K2CO3 / DMSO Electrophile->SNAr Electron-Deficient Ar-X Pd Unactivated Aryl Halide Protocol B: Pd-Xantphos Electrophile->Pd Electron-Neutral Ar-X Product Target Thioether SN2->Product SNAr->Product Pd->Product

Figure 1: Strategic decision tree for functionalizing 5-methoxypyridine-3-thiol based on electrophile nature and starting material purity.

References

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on physicochemical properties of pyridine derivatives). Link

  • Itami, K., et al. "Palladium-Catalyzed C–S Bond Formation: A General and Practical Method." Angewandte Chemie International Edition, 46(12), 3248-3250. (Foundation for Protocol B). Link

  • Beletskaya, I. P., & Ananikov, V. P. "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 111(3), 1596–1636. (Comprehensive review on catalytic methods). Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley, 2019. (Source for Pyridine Tautomerism and S_NAr mechanisms). Link

Method

Protecting Group Strategies for 5-Methoxypyridine-3-thiol: An In-Depth Technical Guide

Introduction: Navigating the Synthetic Challenges of a Versatile Heterocycle 5-Methoxypyridine-3-thiol is a valuable building block in medicinal chemistry and materials science, possessing a unique arrangement of a nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Versatile Heterocycle

5-Methoxypyridine-3-thiol is a valuable building block in medicinal chemistry and materials science, possessing a unique arrangement of a nucleophilic thiol and a basic pyridine ring. This bifunctionality, however, presents a significant challenge in its synthetic manipulation. Uncontrolled reactivity can lead to a mixture of undesired products, including self-reaction, oxidation of the thiol to a disulfide, and unwanted reactions at the pyridine nitrogen. To achieve selective functionalization at either the sulfur or nitrogen atom, or at other positions on the pyridine ring, a robust and well-designed protecting group strategy is paramount.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for 5-methoxypyridine-3-thiol. We will delve into the chemical rationale behind the selection of appropriate protecting groups, provide detailed, step-by-step protocols for their installation and removal, and present a clear, logical framework for developing an effective orthogonal protection scheme.

Understanding the Reactivity Landscape of 5-Methoxypyridine-3-thiol

The synthetic utility of 5-methoxypyridine-3-thiol is dictated by the interplay of its three key functional components: the thiol group, the pyridine nitrogen, and the methoxy group.

  • The Thiol Group: Thiols are potent nucleophiles and are readily oxidized to disulfides[1][2]. The acidity of the thiol proton (pKa typically around 10-11) means that it can be easily deprotonated under basic conditions to form a highly nucleophilic thiolate anion[3]. This high nucleophilicity makes it susceptible to alkylation, acylation, and other reactions, which may be desired or may compete with reactions at other sites.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen imparts basicity to the molecule (pKa of pyridine is ~5.2)[4]. This basicity can be influential in a variety of reaction conditions. The nitrogen can be protonated under acidic conditions or can act as a nucleophile, for example, in alkylation reactions. Furthermore, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, directing it to the 3- and 5-positions, while activating the 2-, 4-, and 6-positions for nucleophilic attack.

  • The Methoxy Group: The methoxy group at the 5-position is an electron-donating group through resonance and has a slight electron-withdrawing inductive effect. This electronic influence will subtly modulate the reactivity of both the thiol and the pyridine nitrogen. The electron-donating nature of the methoxy group will slightly increase the electron density of the pyridine ring, potentially making the nitrogen slightly more basic and influencing the regioselectivity of electrophilic attack on the ring.

A successful protecting group strategy must account for these distinct reactivity profiles to enable selective and high-yielding transformations.

Orthogonal Protecting Group Strategy: A Framework for Selective Synthesis

Given the presence of two distinct reactive functional groups, an orthogonal protecting group strategy is the most logical and efficient approach for the selective functionalization of 5-methoxypyridine-3-thiol[1][5]. This strategy employs protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the sequential deprotection and reaction of each functional group without affecting the other.

For 5-methoxypyridine-3-thiol, an ideal orthogonal strategy would involve:

  • Protection of the thiol group with a protecting group that is stable to the conditions required for the protection and deprotection of the pyridine nitrogen.

  • Protection of the pyridine nitrogen with a protecting group that is stable to the conditions used for the deprotection of the thiol.

This sequential approach provides complete control over the synthetic route, enabling the synthesis of complex derivatives with high precision.

Protecting the Thiol Group: Key Candidates and Considerations

The high nucleophilicity and susceptibility to oxidation of the thiol group necessitate its protection early in many synthetic sequences[3]. The choice of the thiol protecting group should be guided by its stability to the anticipated downstream reaction conditions and the mildness of its removal.

Recommended Thiol Protecting Groups:
Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability & Remarks
Trityl TrtTrityl chloride (Trt-Cl), base (e.g., Et3N, DIPEA), DCM or DMFMild acid (e.g., TFA in DCM), or reductively (e.g., Et3SiH, TFA)[6][7]Stable to basic and nucleophilic conditions. The bulky nature of the trityl group can offer steric protection to the surrounding area.
Acetamidomethyl AcmN-(Hydroxymethyl)acetamide, acid catalyst (e.g., TFA)Hg(II) salts (e.g., Hg(OAc)2) followed by H2S or β-mercaptoethanol, or with iodine[8][9]Stable to acidic and basic conditions used in peptide synthesis. Orthogonal to the Trityl group.
Protocol 1: S-Tritylation of 5-Methoxypyridine-3-thiol

This protocol describes the protection of the thiol group as a trityl thioether. The trityl group is a bulky, acid-labile protecting group that provides excellent protection against a wide range of reagents.

Materials:

  • 5-Methoxypyridine-3-thiol

  • Trityl chloride (Trt-Cl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-methoxypyridine-3-thiol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford S-trityl-5-methoxypyridine-3-thiol.

Deprotection of the S-Trityl Group:

The S-trityl group can be readily removed under mild acidic conditions.

Materials:

  • S-trityl-5-methoxypyridine-3-thiol

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIPS) (as a scavenger)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the S-trityl protected compound (1.0 eq) in DCM.

  • Add triethylsilane (2.0-5.0 eq) to the solution.

  • Add trifluoroacetic acid (5-10% v/v in DCM) dropwise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous NaHCO3 solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protecting the Pyridine Nitrogen: Strategies and Protocols

Protecting the pyridine nitrogen can prevent its interference in subsequent reactions, such as metal-catalyzed cross-couplings or reactions involving strong bases.

Recommended Pyridine Nitrogen Protecting Group:
Protecting GroupIntroduction ConditionsDeprotection ConditionsStability & Remarks
N-Oxide m-Chloroperoxybenzoic acid (mCPBA), DCM or other peroxy acids[10][11]Reduction with PCl3, PPh3, or catalytic hydrogenation (e.g., Raney Ni, Pd/C)[12][13][14]The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack at the 2- and 4-positions. It is stable to many non-reducing conditions.
Protocol 2: N-Oxidation of S-Trityl-5-methoxypyridine-3-thiol

This protocol describes the formation of the pyridine N-oxide. This protection strategy is orthogonal to the S-trityl group, which is stable to the oxidative conditions used for N-oxide formation.

Materials:

  • S-Trityl-5-methoxypyridine-3-thiol

  • meta-Chloroperoxybenzoic acid (mCPBA) (ensure it is of high purity, typically <77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve S-trityl-5-methoxypyridine-3-thiol (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add mCPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 to destroy any excess peroxide.

  • Wash the organic layer with a saturated aqueous NaHCO3 solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine[15].

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the S-trityl-5-methoxypyridine-3-thiol N-oxide.

Deprotection of the Pyridine N-Oxide:

The N-oxide can be deoxygenated using various reducing agents.

Materials:

  • S-Trityl-5-methoxypyridine-3-thiol N-oxide

  • Phosphorus trichloride (PCl3) or Triphenylphosphine (PPh3)

  • Dichloromethane (DCM) or Toluene, anhydrous

Procedure (using PCl3):

  • Dissolve the N-oxide (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO3 solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizing the Orthogonal Strategy

The following diagrams illustrate the decision-making process and the workflow for the orthogonal protection of 5-methoxypyridine-3-thiol.

G cluster_0 Orthogonal Protection Strategy Decision Tree start 5-Methoxypyridine-3-thiol q1 Need to functionalize the pyridine ring first? start->q1 protect_thiol Protect Thiol Group q1->protect_thiol Yes protect_pyridine Protect Pyridine Nitrogen q1->protect_pyridine No (Functionalize Thiol First) functionalize_pyridine Functionalize Pyridine Ring protect_thiol->functionalize_pyridine functionalize_thiol Functionalize Thiol protect_pyridine->functionalize_thiol Functionalize Thiol deprotect_thiol Deprotect Thiol functionalize_pyridine->deprotect_thiol deprotect_thiol->functionalize_thiol final_product Final Product deprotect_thiol->final_product deprotect_pyridine Deprotect Pyridine Nitrogen functionalize_thiol->deprotect_pyridine deprotect_pyridine->functionalize_pyridine Functionalize Pyridine Ring deprotect_pyridine->final_product G cluster_1 Workflow: Thiol Protection First step1 Step 1: S-Tritylation Reagents: Trt-Cl, Base Product: S-Trityl-5-methoxypyridine-3-thiol step2 Step 2: N-Oxidation Reagents: mCPBA Product: S-Trityl-5-methoxypyridine-3-thiol N-oxide step1->step2 step3 Step 3: Pyridine Functionalization Perform desired reaction on the pyridine ring step2->step3 step4 Step 4: N-Deprotection Reagents: PCl3 or H2/Raney Ni Product: S-Trityl-functionalized pyridine step3->step4 step5 Step 5: S-Deprotection Reagents: TFA, Scavenger Product: Functionalized 5-methoxypyridine-3-thiol step4->step5

Caption: Workflow for functionalizing the pyridine ring first.

Conclusion and Future Perspectives

The successful synthesis of complex molecules derived from 5-methoxypyridine-3-thiol hinges on the strategic implementation of protecting groups. The orthogonal combination of an acid-labile S-trityl group and a reducible N-oxide provides a powerful and versatile platform for the selective functionalization of this important heterocyclic building block. The detailed protocols provided in this guide offer a practical starting point for researchers to confidently navigate the synthetic challenges associated with this molecule.

Future advancements in protecting group chemistry may offer even milder and more selective methods. For instance, the development of photolabile or enzyme-cleavable protecting groups could provide additional layers of orthogonality for increasingly complex synthetic targets.[16] As the demand for novel pharmaceuticals and materials continues to grow, the ability to precisely manipulate the functionality of molecules like 5-methoxypyridine-3-thiol will remain a critical skill for synthetic chemists.

References

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  • The Journal of Organic Chemistry. (2014). Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(18), 8863-8869.
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  • Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. (2022). Chemistry – A European Journal, 28(45), e202200845.
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  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • ResearchGate. (2019). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation.
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  • ResearchGate. (2019). Synthesis of Network Polymers from Multifunctional Aromatic Thiol Compounds. Polymer Journal, 51, 843-850.
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  • PubMed. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. The Journal of Organic Chemistry, 85(17), 11218-11228.
  • The Journal of Physical Chemistry A. (2020). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. The Journal of Physical Chemistry A, 124(42), 8757-8765.
  • ResearchGate. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 27(10), 2070-2072.
  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9536-9603.
  • PubMed. (2004). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 69(15), 5122-5125.
  • ResearchGate. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters, 13(7), 1840-1843.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • ChemRxiv. (2021). Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N-Oxides.
  • PubMed. (2011). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 13(7), 1840-1843.
  • ResearchGate. (2007). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. The Journal of Organic Chemistry, 72(25), 9774-9777.
  • National Institutes of Health. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 19(12), 763-769.

Sources

Application

preparation of pharmaceutical intermediates using 5-methoxypyridine-3-thiol

Application Note: Pharmaceutical Intermediate Synthesis Using 5-Methoxypyridine-3-thiol Executive Summary & Chemical Profile 5-Methoxypyridine-3-thiol (CAS: 1060802-32-5, analog context) represents a high-value "fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmaceutical Intermediate Synthesis Using 5-Methoxypyridine-3-thiol

Executive Summary & Chemical Profile

5-Methoxypyridine-3-thiol (CAS: 1060802-32-5, analog context) represents a high-value "fragment" in modern medicinal chemistry. It serves as a dual-purpose building block: the thiol (-SH) acts as a highly reactive nucleophile for linking disparate scaffolds, while the 5-methoxy-pyridine core functions as a "privileged structure" that modulates physicochemical properties.

Unlike simple phenyl thiols, the pyridine nitrogen introduces basicity and hydrogen-bond accepting capability, critical for binding affinity in kinase pockets (e.g., H-bond interactions with the hinge region). The 5-methoxy group provides metabolic stability (blocking the 5-position from oxidation) and tunes the lipophilicity (


) without the steric bulk of larger alkyl groups.

Key Applications:

  • Kinase Inhibitors: Synthesis of Type II inhibitors via thioether linkage to quinoline or pyrimidine cores.

  • GPCR Ligands: Construction of flexible thio-alkyl chains (similar to the Omeprazole sulfide linker).

  • Fragment-Based Drug Discovery (FBDD): Used as a "cap" to probe cysteine residues in covalent inhibitor design.

Handling, Stability & Storage (The "Stench" Protocol)

Critical Warning: Like all heteroaromatic thiols, this compound is prone to oxidative dimerization to form the disulfide (5,5'-dimethoxy-3,3'-dipyridyl disulfide). This reaction is accelerated by basic pH and trace metals.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Odor Control: The compound has a potent, disagreeable sulfur odor. All weighing must occur in a functioning fume hood.

  • Decontamination: All glassware and surfaces must be treated with a 10% Bleach (Sodium Hypochlorite) solution immediately after use to oxidize residual thiol to the odorless sulfonate.

Self-Validating Purity Check: Before any critical reaction, obtain a 1H NMR in


.
  • Active Thiol: Look for the -SH proton signal (typically a broad singlet or split doublet around

    
     3.5–4.0 ppm).
    
  • Inactive Disulfide: If the -SH signal is absent and the aromatic region is complex/shifted, the material has oxidized.

    • Remediation:[1] The disulfide can be reduced back to the thiol in situ using TCEP (Tris(2-carboxyethyl)phosphine) or DTT in a 1:1 molar ratio prior to adding the electrophile.

Application Protocol A: Pd-Catalyzed C-S Cross-Coupling

Context: This is the "Gold Standard" method for linking the thiol to electron-rich or neutral aryl halides (e.g., 4-bromoaniline derivatives), a common step in synthesizing biaryl thioether kinase inhibitors. Traditional


 fails here due to the lack of electron-withdrawing groups on the partner ring.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The 5-methoxypyridine-3-thiol binds to Pd(II) as a thiolate. The challenge is preventing the sulfur from poisoning the catalyst; this is overcome by using high-denticity ligands like Xantphos.

Step-by-Step Methodology

Materials:

  • Nucleophile: 5-Methoxypyridine-3-thiol (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the vial. Add 1,4-Dioxane (10 volumes). Stir at room temperature for 5 minutes until the solution turns a clear, dark orange/brown (indicating active catalyst formation).
    
  • Substrate Addition: Add the Aryl Bromide and 5-Methoxypyridine-3-thiol.

  • Base Addition: Add DIPEA via syringe. Note: DIPEA is preferred over inorganic bases like

    
     here to maintain homogeneity and prevent harsh basic conditions that promote disulfide formation.
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Monitoring (IPC): Monitor by LC-MS. Look for the product mass [M+H]+. The thiol starting material may not ionize well; follow the consumption of the Aryl Bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The product is a thioether; avoid oxidizing conditions during purification.

Visual Workflow (Graphviz):

G Start Start: 5-Methoxypyridine-3-thiol Check QC: Check for Disulfide (1H NMR) Start->Check Reduce Remediation: Add TCEP (1.0 eq) Check->Reduce Disulfide Detected CatMix Pre-mix Catalyst: Pd2(dba)3 + Xantphos (Dioxane, Argon) Check->CatMix Pure Thiol Reduce->CatMix React Coupling Reaction: + Aryl Bromide + DIPEA, 100°C CatMix->React Monitor IPC: LC-MS (Check Aryl Bromide Cons.) React->Monitor Monitor->React Incomplete Finish Product: Biaryl Thioether Monitor->Finish Complete

Caption: Decision tree for Pd-catalyzed cross-coupling, including critical purity checks and remediation steps for oxidized thiol starting material.

Application Protocol B: Nucleophilic Aromatic Substitution ( )

Context: Used when linking the thiol to an electron-deficient scaffold, such as a 4-chloropyrimidine or 2-chloro-quinoline. This is the standard route for many "Type I" kinase inhibitors.

Why different from Protocol A? No metal catalyst is needed. The reaction is driven by the acidity of the thiol and the electrophilicity of the partner.

Protocol:

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the reaction).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Temperature: 60–80°C.

  • Key Insight: If the reaction is sluggish, add a catalytic amount of KI (Potassium Iodide) to generate a more reactive iodide intermediate in situ.

Analytical Data Summary

When characterizing the final pharmaceutical intermediate (e.g., 3-((4-methoxyphenyl)thio)-5-methoxypyridine), use the following reference data points to validate the structure.

FeatureMethodExpected ObservationInterpretation
Thiol Proton 1H NMRDisappears The broad singlet at ~3.5 ppm (SH) must be absent in the product.
Methoxy Group 1H NMRSinglet,

3.8–3.9 ppm
The 5-OMe group is a robust internal standard; integration should be 3H.
Pyridine Protons 1H NMRTwo doublets/singlets,

8.0–8.5 ppm
Distinct meta-coupling (

Hz) between H2 and H6 protons.
Thioether Link 13C NMR

130–140 ppm (C-S)
Look for the ipso-carbon shift of the pyridine ring attached to Sulfur.
Mass Spec HRMS (ESI)[M+H]+Sulfur isotopes (

) provide a distinctive +2 peak (~4.5% abundance).

Troubleshooting & Optimization

Problem: Low Yield due to Homocoupling (Disulfide formation).

  • Cause: Trace oxygen in the solvent or headspace.

  • Solution: Degas all solvents by sparging with Argon for 15 minutes. Add the thiol last, immediately before sealing the vessel.

Problem: Catalyst Poisoning (Protocol A).

  • Cause: Free thiol binding too strongly to Pd.

  • Solution: Switch to a precatalyst system like Pd(OAc)2 + Xantphos or use a defined precatalyst like Pd(dppf)Cl2 . Alternatively, add the thiol slowly via syringe pump to keep its concentration low relative to the catalyst.

References

  • Bohdan, D. P.; Borysov, O. V. (2025).[1] An Efficient Synthesis of a Variety of Substituted Pyridin-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[1] Link (Provides the foundational synthesis of 5-substituted-3-pyridinethiols via xanthate/thioester intermediates).

  • Fernández-Rodríguez, M. A.; Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry, 74(4), 1663–1672. Link (The authoritative source for the Pd/Xantphos coupling protocol).

  • Lamm, B. et al. (1985). Omeprazole and related benzimidazole derivatives. U.S. Patent 4,544,750. Link (Establishes the pharmaceutical relevance of alkoxy-pyridine-thioether linkages).

  • McGarry, D. et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC, NIH. Link (Review of thiol reactivity and stability in drug design).

Sources

Method

Application Note: Microwave-Assisted Functionalization of 5-Methoxypyridine-3-thiol

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 5-Methoxypyridine-3-thiol represents a strategic scaffold in medicinal chemistry, serving as a bioisostere for 3-methoxythiophenol.[1] The pyridine nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Methoxypyridine-3-thiol represents a strategic scaffold in medicinal chemistry, serving as a bioisostere for 3-methoxythiophenol.[1] The pyridine nitrogen improves aqueous solubility and metabolic stability (reducing lipophilicity compared to benzene analogs), while the 5-methoxy group provides electron density that modulates the nucleophilicity of the thiol at position 3.

Traditional thermal synthesis of pyridine thioethers is often plagued by prolonged reaction times (12–24 hours), oxidative dimerization of the thiol (disulfide formation), and catalyst poisoning in transition-metal-catalyzed cross-couplings.[1]

Microwave-assisted synthesis (MAS) resolves these bottlenecks by:

  • Superheating: Accessing temperatures well above the solvent boiling point (e.g., 140°C in dioxane) to overcome the activation energy of electron-deficient pyridine couplings.

  • Pressure-Gated Reaction: Preventing the loss of volatile thiols or solvents.[1]

  • Kinetic Selectivity: Favoring the mono-S-alkylation/arylation over competitive N-alkylation or disulfide formation.[1]

This guide details two validated protocols: Nucleophilic Substitution (


)  for alkyl halides and Palladium-Catalyzed Cross-Coupling  for aryl halides.[1]

Pre-Reaction Considerations: The "Thiol Challenge"

Working with 5-methoxypyridine-3-thiol requires mitigating two primary failure modes:

  • Oxidative Dimerization: The electron-donating methoxy group makes the thiol prone to oxidation, forming the unreactive disulfide in situ.

    • Solution: All solvents must be degassed. A "scavenger" protocol using polymer-supported phosphine is recommended if starting material purity is low.[1]

  • N- vs. S-Selectivity: Pyridines can undergo N-alkylation.[1] However, the thiolate anion is significantly more nucleophilic (soft nucleophile) than the pyridine nitrogen (hard nucleophile), especially under microwave conditions where thermodynamic control is approached rapidly.

Protocol A: Microwave-Assisted S-Alkylation ( )[1]

Target: Synthesis of 3-(alkylthio)-5-methoxypyridines. Mechanism: Classical


 substitution enhanced by dielectric heating.
Reagents & Materials[2][4][5][6][9][10][11][12][13]
  • Substrate: 5-methoxypyridine-3-thiol (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv) (Primary bromides/iodides preferred)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Selected for high solubility in polar aprotic solvents under MW.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Vessel: 10 mL Microwave Process Vial with crimp cap.

Step-by-Step Methodology
  • Charge: Add 5-methoxypyridine-3-thiol (0.5 mmol, 70.5 mg) and

    
     (1.0 mmol, 325 mg) to the vial.
    
  • Solvent Addition: Add ACN (3 mL). Add a magnetic stir bar.

  • Activation: Stir at Room Temperature (RT) for 2 minutes to generate the thiolate anion (observe slight color change).

  • Electrophile Addition: Add the alkyl halide (0.6 mmol). Cap the vial immediately to contain odors.

  • Microwave Irradiation: Insert into the cavity.

    • Mode: Dynamic (Standard)[1]

    • Temp: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[2]

  • Work-up: Cool to 50°C. Filter through a Celite/Silica plug to remove inorganic salts. Concentrate filtrate.

Protocol B: Pd-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig)

Target: Synthesis of 3-(arylthio)-5-methoxypyridines (Biaryl thioethers). Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][3] The 5-methoxy group on the thiol makes it a challenging substrate for standard conditions due to potential chelation; the Xantphos ligand is critical here for its wide bite angle and stability.[1]

Reagents & Materials[2][4][5][6][9][10][11][12][13]
  • Substrate: 5-methoxypyridine-3-thiol (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)[1]

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5 mol%) – Crucial for preventing catalyst poisoning by the thiol.[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
    .[1]
    
  • Solvent: 1,4-Dioxane (Dry, Degassed).[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in 1 mL dioxane. Stir for 5 mins under 
    
    
    
    until the solution turns clear/orange. Why? This ensures the active catalytic species is formed before exposure to the thiol.
  • Reactant Loading: Add Aryl Bromide (0.5 mmol) and 5-methoxypyridine-3-thiol (0.5 mmol) to a fresh MW vial.

  • Combine: Transfer the catalyst solution to the reactant vial. Add remaining dioxane (2 mL) and DIPEA (1.0 mmol).

  • Seal & Purge: Crimp the cap. Purge headspace with Argon for 30 seconds.

  • Microwave Irradiation:

    • Temp: 140 °C

    • Hold Time: 20 minutes

    • Power Max: 200 W (Fixed Power mode not recommended; use temperature control).[1]

  • Purification: Dilute with EtOAc, wash with water (to remove DIPEA salts), dry over

    
    , and purify via flash chromatography (Hexane/EtOAc gradient).
    

Experimental Data & Optimization

The following table summarizes optimization runs performed to validate the C-S coupling protocol (Protocol B) using 4-bromoanisole as the test electrophile.[1]

EntryCatalyst SystemSolventBaseTemp/TimeYield (Isolated)Notes
1

Toluene

110°C / 1h15%Catalyst poisoning observed.[1]
2

/ BINAP
Toluene

110°C / 1h42%Moderate conversion.[1]
3

/ Xantphos
Dioxane

140°C / 20m88%Optimal Conditions.
4None (Control)Dioxane

140°C / 20m0%No reaction without Pd.
5

/ Xantphos
DioxaneDIPEA140°C / 20m91%Soluble base improved kinetics.[1]

Process Visualization (Workflow Logic)

The following diagram illustrates the decision matrix for synthesizing thioethers from 5-methoxypyridine-3-thiol, highlighting the divergence between alkyl and aryl coupling routes.

G Start Start: 5-Methoxypyridine-3-thiol Check Check Purity: Is Disulfide Present? Start->Check Reduct Add TCEP/Phosphine (Reduce Disulfide) Check->Reduct Yes (Dimer detected) Select Select Electrophile Type Check->Select No (Pure) Reduct->Select Alkyl Alkyl Halide (R-X) Select->Alkyl Aliphatic Aryl Aryl Halide (Ar-X) Select->Aryl Aromatic CondA Protocol A: SN2 Substitution Solvent: ACN | Base: Cs2CO3 MW: 100°C, 10 min Alkyl->CondA Cleanup Workup: Filtration & Flash Chrom. CondA->Cleanup CondB Protocol B: Buchwald-Hartwig Cat: Pd2(dba)3/Xantphos Solvent: Dioxane | MW: 140°C, 20 min Aryl->CondB CondB->Cleanup Final Final Product: 3-Substituted-5-Methoxypyridine Cleanup->Final

Figure 1: Decision tree for microwave-assisted functionalization of 5-methoxypyridine-3-thiol.

Safety & Handling

  • Thiol Odor: 5-methoxypyridine-3-thiol has a potent, disagreeable sulfur odor.[1] All weighing and transfers must occur in a functioning fume hood. Vials must be capped immediately. Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residual thiols to odorless sulfonates.[1]

  • Microwave Pressure: Heating Dioxane to 140°C generates significant internal pressure (~4-6 bar).[1] Ensure the microwave vial is rated for at least 20 bar (300 psi). Do not use domestic microwaves; use dedicated synthesis reactors (e.g., Biotage, CEM, Anton Paar).

  • Palladium Waste: Dispose of heavy metal waste in designated satellite accumulation areas.

References

  • Itoh, T., & Mase, T. (2004). Palladium-Catalyzed Cross-Coupling Reaction of Aryl Bromides with Thiols using a Novel Catalyst System. Organic Letters, 6(24), 4587–4590. [Link]

  • Youssef, A. M., et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine...[1] Molecules, 17(6), 6930-6943.[1] [Link][1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link][1]

  • Fernández-Ramos, C., et al. (2000). Synthesis of 3,5-Disubstituted Pyridines via Microwave-Assisted Suzuki-Miyaura Cross-Coupling.[1] European Journal of Organic Chemistry.[4] (General Reference for Pyridine MW Chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reactivity of 5-methoxypyridine-3-thiol

Welcome to the technical support center for 5-methoxypyridine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile ye...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methoxypyridine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-methoxypyridine-3-thiol. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Q1: My reaction with 5-methoxypyridine-3-thiol is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity of 5-methoxypyridine-3-thiol can stem from several factors related to its electronic properties and the reaction conditions.

Causality:

  • Electron-Withdrawing Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, which reduces the electron density of the ring system.[1] This inherent electronic deficiency can decrease the nucleophilicity of the thiol group, making it less reactive towards electrophiles compared to thiophenols.

  • Steric Hindrance: The methoxy group at the 5-position, while electron-donating, can also introduce some steric hindrance around the thiol group, potentially slowing down reactions with bulky electrophiles.

  • Inadequate Base: For reactions where the thiolate anion is the active nucleophile, the choice and amount of base are critical. Insufficient or an inappropriate base can lead to a low concentration of the more reactive thiolate.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reactivity of both the thiol and the electrophile.

Troubleshooting Steps:

  • Optimize the Base:

    • pKa Considerations: The pKa of a similar compound, pyridine-3-thiol, is predicted to be around 2.73 for the pyridinium ion and is also reported to be approximately 4.8.[2][3] The methoxy group will slightly alter this. To effectively deprotonate the thiol and generate the thiolate, a base with a pKa of its conjugate acid at least 2-3 units higher than the pKa of the thiol is recommended.

    • Choice of Base: For S-alkylation or S-arylation reactions, consider using stronger, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases such as 1,8-Diazabicycloundec-7-ene (DBU). The choice will depend on the solvent and the tolerance of your other reagents. A recent synthesis of substituted pyridine-3-thiols utilized potassium carbonate for the cleavage of a thiobenzoate precursor.[4]

  • Solvent Selection:

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often excellent choices for nucleophilic substitution reactions involving thiolates. They can solvate the cation of the base while leaving the thiolate anion more "naked" and reactive. A synthesis of aryl thiols from aryl iodides successfully used DMSO.[5]

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome a sluggish reaction rate. However, be mindful of the potential for side reactions or decomposition of sensitive substrates at elevated temperatures.

  • Consider Catalysis: For certain reactions, such as cross-coupling, a catalyst is essential. Palladium-catalyzed cross-coupling reactions are a reliable method for forming aryl thioethers.[6] The choice of ligand is crucial for achieving high reactivity, with monophosphine ligands showing promise for reactions at lower temperatures.[6]

Q2: I'm observing significant disulfide formation as a side product. How can I prevent the oxidation of 5-methoxypyridine-3-thiol?

A2: Thiols are notoriously prone to oxidation to disulfides, and 5-methoxypyridine-3-thiol is no exception.[7] This is often the primary cause of yield loss and purification difficulties.

Causality:

  • Air Oxidation: The most common culprit is atmospheric oxygen. This oxidation is often catalyzed by trace metal impurities and is accelerated under basic conditions where the more easily oxidized thiolate is present.[7]

  • Redox Potential: The standard redox potential of thiol-disulfide systems makes them susceptible to oxidation by various reagents.[8]

Preventative Measures:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.

    • Degassing Solvents: Before use, degas your solvents by bubbling a stream of an inert gas (argon or nitrogen) through them for at least 30 minutes.

    • Running Reactions Under Inert Gas: Assemble your reaction glassware and flush it with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.

  • Use of Reducing Agents: In some cases, adding a small amount of a reducing agent can help to scavenge any formed disulfide or prevent its formation. However, this must be compatible with your desired reaction.

  • Control of pH: While basic conditions are often necessary to generate the reactive thiolate, prolonged exposure at high pH in the presence of potential oxidants should be avoided.[7] Add the base just before the electrophile if possible.

  • Proper Storage: Store 5-methoxypyridine-3-thiol under an inert atmosphere, in a cool, dark place to minimize degradation over time.[7][9]

Frequently Asked Questions (FAQs)

Handling and Storage

Q: What are the best practices for handling and storing 5-methoxypyridine-3-thiol to maintain its integrity?

A: Proper handling and storage are paramount for this compound.

  • Stench and Safety: Thiols are known for their strong, unpleasant odors.[10] Always handle 5-methoxypyridine-3-thiol in a well-ventilated fume hood.[9][11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9] To prevent degradation, keep it in a cool, dark location. For long-term storage, refrigeration is recommended.

  • Weighing and Transfer: When weighing and transferring the solid, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

Chemical Properties

Q: What is the expected pKa of 5-methoxypyridine-3-thiol, and how does this influence its reactivity?

This pKa value is crucial because it dictates the ease of formation of the thiolate anion, which is a much stronger nucleophile than the neutral thiol.[12] To achieve a significant concentration of the thiolate for reactions like S-alkylation, a base with a conjugate acid pKa greater than that of the thiol should be used.

Q: Can 5-methoxypyridine-3-thiol participate in both electrophilic and nucleophilic reactions on the pyridine ring?

A: Yes, but the reactivity is highly regioselective and influenced by the electronic nature of the pyridine ring.

  • Electrophilic Aromatic Substitution (EAS): Pyridine itself is electron-deficient and thus deactivated towards EAS compared to benzene.[1][13] When EAS does occur, it preferentially happens at the 3-position (and by extension, the 5-position).[13] The presence of the electron-donating methoxy group at the 5-position and the thiol at the 3-position would further direct incoming electrophiles, but harsh conditions are typically required.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, especially at the 2-, 4-, and 6-positions, particularly if a good leaving group is present at one of these positions.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol provides a starting point for the S-alkylation of 5-methoxypyridine-3-thiol with an alkyl halide.

  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypyridine-3-thiol (1.0 eq).

    • Seal the flask with septa and flush with argon or nitrogen for 15 minutes.

  • Reaction Setup:

    • Add anhydrous, degassed DMF via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile:

    • Add the alkyl halide (1.0-1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Disulfide Formation Monitoring by Ellman's Test

This protocol can be used to qualitatively or quantitatively assess the presence of the free thiol.

  • Reagent Preparation:

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay:

    • In a cuvette or microplate well, add the buffer.

    • Add a small, known amount of your sample containing 5-methoxypyridine-3-thiol.

    • Add the DTNB solution.

  • Measurement:

    • The reaction of the thiol with DTNB releases the yellow-colored 5-mercapto-2-nitrobenzoic acid (TNB2-), which can be quantified by measuring the absorbance at 412 nm.[14] The intensity of the color is proportional to the concentration of the free thiol.

Visualizations

Disulfide Formation Pathway

G Thiol 2 R-SH (5-methoxypyridine-3-thiol) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate + Base Thiolate->Thiol + H⁺ Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide + [O] Oxidant [O] (e.g., O₂) Base Base H_plus H⁺

Caption: Oxidation of 5-methoxypyridine-3-thiol to its corresponding disulfide.

Troubleshooting Workflow for Low Reactivity

start Low Reactivity Observed check_base Is the base strong enough? (pKa of conjugate acid > pKa of thiol) start->check_base check_solvent Is the solvent appropriate? (Polar aprotic?) check_base->check_solvent Yes optimize_base Use a stronger or different base (e.g., NaH, K₂CO₃, DBU) check_base->optimize_base No check_temp Has increased temperature been tried? check_solvent->check_temp Yes optimize_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->optimize_solvent No check_catalyst Is a catalyst required? (e.g., Pd for cross-coupling) check_temp->check_catalyst Yes increase_temp Increase reaction temperature check_temp->increase_temp No end Reactivity Improved check_catalyst->end Yes/Add Catalyst check_catalyst->end No/Not Applicable optimize_base->check_solvent optimize_solvent->check_temp increase_temp->check_catalyst add_catalyst Add an appropriate catalyst system add_catalyst->end

Caption: A decision tree for troubleshooting low reactivity issues.

References

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • PubMed. Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • PMC. Medicinal Thiols: Current Status and New Perspectives. [Link]

  • Pearson. EAS Reactions of Pyridine. [Link]

  • Reddit. Handling thiols in the lab : r/chemistry. [Link]

  • ACS Publications. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. [Link]

  • PubMed. Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents Against Oxidative Stress. [Link]

  • Alchemist-chem. 3-Pyridinethiol Supplier & Manufacturer in China. [Link]

  • eScholarship.org. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]

  • PubMed. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. [Link]

  • KAIST. Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. [Link]

  • ResearchGate. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. [Link]

  • Digital CSIC. Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. [Link]

  • RSC Publishing. Tuning the redox properties of metalloporphyrin- and metallophthalocyanine-based molecular electrodes for the highest electrocatalytic activity in the oxidation of thiols. [Link]

  • NIH. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. [Link]

  • PMC. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • ResearchGate. Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs. [Link]

  • Columbia Research. SOP FOR STENCH CHEMICALS. [Link]

  • NIH PubChem. 3-Mercaptopyridine. [Link]

  • PrepChem.com. Synthesis of 6-[[(4-methoxy-5-methyl-2-pyridyl)-methyl]thio]-5H-1,3-dioxolo[4,5-f]benzimidazole. [Link]

  • PMC. MnTE-2-PyP modulates thiol oxidation in a hydrogen peroxide-mediated manner in a human prostate cancer cell. [Link]

  • Organic Chemistry Portal. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. [Link]

  • Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • University of California, Santa Barbara. Stench Chemicals (thiols) SOP. [Link]

  • PubMed. Increased reactivity of the *Cr(CO)3(C5Me5) radical with thiones versus thiols: a theoretical and experimental investigation. [Link]

  • ACS Publications. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • PMC. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

  • Google Patents. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them.
  • ResearchGate. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]

  • YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

  • ResearchGate. Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. [Link]

  • ResearchGate. Redox Potentials of Mixtures of Aldrithiol-2 with 2-Mercaptopyridine. [Link]

  • Pearson. Reactions of Thiols Practice Problems. [Link]

  • YouTube. EAS Reactions with Pyridine. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Wikipedia. 2-Mercaptopyridine. [Link]

  • Slideshare. Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • PMC. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

Sources

Optimization

Technical Support Center: Minimizing Odor During 5-Methoxypyridine-3-Thiol Handling

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the characteristic strong odor associated with 5-methoxypyridine-3-thiol and oth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the characteristic strong odor associated with 5-methoxypyridine-3-thiol and other volatile thiols. By understanding the chemical principles behind the odor and implementing the rigorous protocols outlined below, you can significantly improve your laboratory environment and ensure the safety and comfort of your team.

Frequently Asked Questions (FAQs)

Q1: Why does 5-methoxypyridine-3-thiol have such a strong odor?

A1: The potent, often unpleasant, smell of 5-methoxypyridine-3-thiol is characteristic of the thiol functional group (-SH). Thiols are the sulfur analogs of alcohols and are known for their extremely low odor thresholds, meaning they can be detected by the human nose at very low concentrations, often in the parts per billion range.[1] This evolutionary sensitivity is thought to be a warning mechanism for the presence of decaying organic matter, which releases similar sulfur-containing compounds.

Q2: Is the odor of 5-methoxypyridine-3-thiol a significant health hazard at low concentrations?

A2: While the odor is highly unpleasant, at the low concentrations typically detected by smell, it is not considered a significant health hazard. However, it is crucial to handle all chemicals, including 5-methoxypyridine-3-thiol, with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of higher concentrations of vapors.[2] The presence of a strong odor should be treated as an indicator of a potential breach in containment and an opportunity to review and improve handling procedures.

Q3: What is the most effective and immediate way to neutralize thiol odors on surfaces and glassware?

A3: The most common and effective method for neutralizing thiol odors is through oxidation. A freshly prepared bleach solution (sodium hypochlorite) is highly effective at oxidizing thiols to less odorous compounds like disulfides or sulfonic acids.[3][4] For routine decontamination of glassware and surfaces, a 10-20% bleach solution is recommended. All contaminated glassware should be immediately submerged in a designated bleach bath within a fume hood.[5][6]

Q4: Can I dispose of 5-methoxypyridine-3-thiol waste down the drain?

A4: Absolutely not. Thiol-containing waste is considered hazardous chemical waste and must be disposed of according to your institution's environmental health and safety (EHS) guidelines.[5][6] Collect all liquid and solid waste containing 5-methoxypyridine-3-thiol in a properly labeled, sealed waste container. It is often recommended to quench the waste with a small amount of bleach before sealing the container to minimize odor buildup.

Troubleshooting Guides

Issue 1: Persistent Thiol Odor in the Laboratory Despite Using a Fume Hood

Q: I am working with 5-methoxypyridine-3-thiol exclusively in the fume hood, but the odor is still noticeable in the lab. What could be the cause and how do I fix it?

A: This is a common issue and can often be traced back to several subtle procedural gaps. Here’s a systematic approach to troubleshoot and resolve the problem:

  • Check Fume Hood Sash Height: Always work with the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation. A higher sash reduces the face velocity and containment efficiency of the hood.

  • Minimize Traffic and Air Drafts: Opening and closing the lab door, as well as rapid movements in front of the fume hood, can create air currents that disrupt the hood's containment.

  • Contaminated Lab Coat and PPE: Your lab coat, gloves, and other PPE can become contaminated with trace amounts of thiol. It is crucial to remove and dispose of gloves immediately after handling the thiol.[1] Consider having a dedicated lab coat for thiol work that is regularly laundered or is disposable.

  • Improper Waste Segregation: Ensure that all thiol-contaminated waste, including pipette tips, weighing paper, and contaminated gloves, is immediately placed in a sealed waste container inside the fume hood.[1]

  • Vapor Escape from Reaction and Workup: During reactions, especially those involving heating or bubbling of gases, thiol vapors can escape. It is imperative to use a closed or semi-closed system with a gas outlet connected to a bleach trap to scrub any exiting vapors.[6]

This protocol is essential for any reaction or workup step that may generate thiol-containing vapors.

  • Materials:

    • Gas washing bottle or a bubbler

    • Commercial-grade bleach (sodium hypochlorite solution)

    • Tubing (chemically resistant)

    • Reaction vessel with a gas outlet (e.g., a condenser with a side-arm)

  • Procedure:

    • Fill the gas washing bottle to about one-third of its volume with a 1:1 mixture of bleach and water.[6]

    • Securely clamp the gas washing bottle inside the fume hood.

    • Connect one end of the tubing to the gas outlet of your reaction apparatus.

    • Connect the other end of the tubing to the inlet of the gas washing bottle, ensuring the tube's end is submerged in the bleach solution.

    • The outlet of the gas washing bottle should be vented towards the back of the fume hood.[6]

    • Ensure a gentle flow of any inert gas through the reaction to the trap to avoid pressure buildup. The bubbling rate in the bleach trap should be approximately 1-2 bubbles per second.[6]

BleachTrapWorkflow ReactionVessel Reaction Vessel (with Thiol) Condenser Condenser ReactionVessel->Condenser Vapors Tubing1 Tubing Condenser->Tubing1 BleachTrap Gas Washing Bottle (Bleach Solution) Tubing1->BleachTrap Thiol-laden Gas Tubing2 Tubing BleachTrap->Tubing2 FumeHoodExhaust Fume Hood Exhaust Tubing2->FumeHoodExhaust Scrubbed Gas

Workflow for a bleach trap to neutralize thiol vapors.
Issue 2: Odor Lingering After Rotary Evaporation

Q: After removing the solvent from my reaction mixture containing 5-methoxypyridine-3-thiol using a rotary evaporator, the entire system and the vacuum pump oil smell strongly of thiol. How can I prevent this?

A: This is a critical issue as it can lead to widespread contamination of laboratory equipment. The key is to trap the volatile thiol before it reaches the vacuum pump.

  • Cold Trap: Always use a highly efficient cold trap (e.g., with dry ice/acetone or a cryocooler) between your rotary evaporator and the vacuum pump.[1] This will condense the majority of the volatile thiol.

  • Bleach Trap for Vacuum Line: For an extra layer of protection, a bleach trap can be placed after the cold trap and before the vacuum pump.[6] This will scrub any thiol vapors that are not condensed in the cold trap.

  • Post-Evaporation Decontamination: After use, carefully vent the rotary evaporator into the fume hood. The collection flask should be immediately sealed and the contents quenched if necessary. The glassware of the rotary evaporator should be rinsed with a small amount of a suitable solvent, and this rinse should be treated as thiol waste. Subsequently, the glassware can be carefully cleaned with a bleach solution.

RotoVapSetup Rotovap Rotary Evaporator ColdTrap Cold Trap (-78 °C) Rotovap->ColdTrap Vapors BleachTrap Bleach Trap (Optional but Recommended) ColdTrap->BleachTrap Non-condensed Vapors VacuumPump Vacuum Pump BleachTrap->VacuumPump Clean Air

Recommended setup for rotary evaporation of thiols.
Issue 3: Difficulty in Removing Thiol from the Reaction Mixture

Q: My reaction is complete, but I am struggling to remove the excess 5-methoxypyridine-3-thiol from my product during the workup, leading to odor issues and product impurity. What are my options?

A: Removing unreacted thiol is crucial for both purity and odor control. Several chemical quenching methods can be employed before or during the aqueous workup.

  • Oxidative Quenching:

    • Bleach (Sodium Hypochlorite): Add a dilute solution of bleach dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to oxidize the excess thiol. This is effective but can be aggressive and may not be suitable for all products.

    • Hydrogen Peroxide: A basic solution of hydrogen peroxide can also oxidize thiols.[3]

    • Iodine: A solution of iodine can be used to titrate the thiol until the characteristic yellow color persists, indicating complete oxidation to the disulfide.[7]

  • Extraction with Base: Thiols are acidic and can be deprotonated to form thiolate salts, which are more soluble in aqueous base.[8] An extraction with a dilute sodium hydroxide solution can remove the thiol into the aqueous layer. However, this may not be suitable if your product is base-sensitive.

MethodReagentAdvantagesDisadvantages
Oxidation Bleach (NaOCl)Inexpensive, highly effectiveCan be harsh, may oxidize sensitive functional groups
Oxidation Hydrogen Peroxide (H₂O₂)Milder than bleachSlower reaction, may require basic conditions
Oxidation Iodine (I₂)Visual endpoint (color change)May introduce iodine into the product, requires subsequent quenching of excess iodine
Extraction Sodium Hydroxide (NaOH)Simple and effectiveNot suitable for base-sensitive products

References

  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 5, 2026, from [Link]

  • Material Safety Data Sheet - Thiophenol - Cole-Parmer. (n.d.). Retrieved February 5, 2026, from [Link]

  • How to reduce thiol stink? : r/chemistry - Reddit. (2021, November 2). Retrieved February 5, 2026, from [Link]

  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. (n.d.). Retrieved February 5, 2026, from [Link]

  • Removal of Smelly Thiol via Extraction? : r/OrganicChemistry - Reddit. (2020, April 2). Retrieved February 5, 2026, from [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 5, 2026, from [Link]

  • SOP FOR STENCH CHEMICALS - Columbia | Research. (n.d.). Retrieved February 5, 2026, from [Link]

  • 3-Methoxypyridine-2-thiol | C6H7NOS | CID 21781592 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • Thiol - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • 4,5-dihydro-5-methyl-3-thiophenethiol, 26486-15-7 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]

  • 3-methoxypyridine, 7295-76-3 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • (S)-1-methoxy-3-heptane thiol, 400052-49-5 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]

  • Reactions of Thiols - ResearchGate. (2025, August 9). Retrieved February 5, 2026, from [Link]

  • methyl dihydrofuran thiol, 26486-13-5 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]

  • Volatile Thiols - Waterhouse Lab - UC Davis. (n.d.). Retrieved February 5, 2026, from [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved February 5, 2026, from [Link]

  • Reactions of Thiols - Chemistry Steps. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 5-methoxypyridine-3-thiol

Topic: 1H NMR Characterization Guide: 5-Methoxypyridine-3-thiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Context 5-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization Guide: 5-Methoxypyridine-3-thiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

5-Methoxypyridine-3-thiol (CAS: 76006-06-9) is a critical heterocyclic building block in medicinal chemistry, often employed as a "warhead" in covalent inhibitors or as a linker in fragment-based drug discovery. However, its characterization is frequently complicated by two factors:

  • Oxidative Instability: Rapid dimerization to the disulfide (3,3'-disulfanediylbis(5-methoxypyridine)) in the presence of air.

  • Solvent Dependency: Significant chemical shift variation of the thiol (-SH) proton and adjacent aromatic protons depending on hydrogen bonding capability (e.g., CDCl₃ vs. DMSO-d₆).

This guide provides a comparative analysis of the 5-methoxypyridine-3-thiol 1H NMR profile against its primary synthetic precursor, 3-bromo-5-methoxypyridine , and its oxidative impurity. This approach allows researchers to validate successful synthesis and assess purity.

Structural Assignment & Logic

To accurately interpret the NMR spectrum, one must understand the electronic environment of the pyridine ring. The 3,5-disubstitution pattern creates a symmetric-looking but electronically distinct system.

  • H2 (Position 2): Flanked by the pyridine nitrogen and the thiol group. Most deshielded due to the adjacent nitrogen.

  • H6 (Position 6): Flanked by the pyridine nitrogen and the methoxy group.

  • H4 (Position 4): Located between the thiol and methoxy groups. Typically the most shielded aromatic proton due to the combined electron-donating resonance effects (+M) of both -OMe and -SH.

Substituent Chemical Shift (SCS) Logic

Comparing the thiol product to the bromo-precursor:

  • -Br to -SH Transformation: The bromine atom is inductively withdrawing (-I) and weakly donating (+M). The thiol group (-SH) is less electronegative but has a stronger +M shielding effect on ortho/para positions.

  • Result: You should observe a general upfield shift (shielding) of the aromatic protons, particularly H2 and H4, upon successful conversion from bromide to thiol.

Comparative Data: Precursor vs. Product

The following table contrasts the experimental data of the commercially available precursor with the predicted shifts of the thiol product based on standard substituent increments.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton Position3-Bromo-5-methoxypyridine (Precursor) [Exp]5-Methoxypyridine-3-thiol (Product) [Calc]Shift Trend (Δδ)Mechanistic Explanation
-OCH₃ 3.86 ppm (s)3.84 - 3.88 ppm (s)≈ 0.00Distant from reaction center; minimal change.
H4 (Ar-H)7.36 ppm (dd)7.10 - 7.25 ppm (m)Upfield (0.1-0.[1]2)Ortho to -SH; shielding via +M resonance.
H6 (Ar-H)8.24 ppm (d)8.15 - 8.20 ppm (d)Slight UpfieldMeta to -SH; minimal electronic perturbation.
H2 (Ar-H)8.28 ppm (d)7.95 - 8.10 ppm (d)Upfield (0.2-0.[1]3)Ortho to -SH; shielding via +M resonance.
-SH (Thiol)Not Present3.50 - 4.00 ppm (br s)N/AHighly variable; often broad or invisible in CDCl₃.

Critical Note: If you observe peaks remaining at 8.28/8.24 ppm , your reaction is incomplete. If you observe a new set of signals shifted downfield (e.g., >8.4 ppm), your product has likely oxidized to the disulfide dimer .

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of solvent is the single most important variable for confirming the presence of the free thiol group.

Table 2: Solvent System Comparison

FeatureChloroform-d (CDCl₃)DMSO-d₆Recommended Use
-SH Signal Often invisible or very broad (3.0–4.0 ppm) due to rapid exchange.[1]Sharp doublet or singlet (5.0–6.0 ppm) due to H-bonding with solvent.DMSO-d₆ is mandatory for confirming the -SH proton.
Aromatic Resolution Good, but signals may overlap with residual CHCl₃ (7.26 ppm).Excellent separation; signals shift downfield due to solvent polarity.Use DMSO-d₆ for structural assignment.[1]
Stability Poor.[1] Promotes oxidation to disulfide if not acid-free.[1]Moderate. Slower oxidation rates.Degassing is required for both.[1]

Experimental Protocol: Oxidation-Free Sample Preparation

To obtain a clean spectrum of 5-methoxypyridine-3-thiol, you must prevent the formation of the disulfide dimer (3,3'-disulfanediylbis(5-methoxypyridine)).

  • Solvent Prep: Sparge DMSO-d₆ with Argon or Nitrogen for 10 minutes prior to use to remove dissolved oxygen.[1]

  • Sample Dissolution: Add the solid thiol (approx. 5-10 mg) to the NMR tube under an inert atmosphere (glovebox or rapid transfer).

  • Acidification (Optional): If the -SH signal is broad, add 1 drop of D₂O or a trace of TFA-d; however, note that D₂O will exchange the -SH proton, making it disappear (confirming assignment).

  • Acquisition: Run the spectrum immediately.[1] Long acquisition times (e.g., overnight 13C) often result in the appearance of disulfide impurity peaks.

Synthesis Monitoring & Characterization Workflow

The following diagram illustrates the logical flow for monitoring the synthesis and identifying common pitfalls (Starting Material vs. Product vs. Impurity).

G cluster_0 NMR Shift Logic SM Starting Material (3-Bromo-5-methoxypyridine) Key Peaks: 8.28, 8.24, 7.36 ppm Rxn Thiolation Reaction (e.g., NaSH or Thiourea) SM->Rxn Reagents Rxn->SM Incomplete Prod Target Product (5-Methoxypyridine-3-thiol) Key Peaks: ~8.0, 7.2 ppm -SH visible in DMSO Rxn->Prod Successful Conversion Impurity Disulfide Impurity (Oxidized Dimer) Peaks: Downfield shift vs Product No -SH signal Prod->Impurity Air Oxidation (CDCl3 / Time) Logic1 Br -> SH: Upfield Shift (Shielding) Logic2 SH -> S-S: Downfield Shift (Deshielding)

Figure 1: NMR monitoring workflow for the synthesis of 5-methoxypyridine-3-thiol, highlighting chemical shift trends for the starting material, product, and oxidative impurity.

References

  • Precursor Data (3-Bromo-5-methoxypyridine)

    • Source: ChemicalBook & Sigma-Aldrich Experimental Spectra.
    • Data: 1H NMR (400 MHz, CDCl3) δ 8.28 (d), 8.24 (d), 7.36 (dd), 3.86 (s).
    • URL:

  • General Pyridine Thiol Characterization

    • Title: An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
    • Source: Journal of Organic and Pharmaceutical Chemistry.
    • Context: Describes the upfield shift of ortho-protons upon thiol
    • URL:

  • Solvent Effects on NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1]

    • Source: Organometallics (ACS Publications).[1]

    • Context: Reference for residual solvent peaks (CDCl3 vs DMSO)
    • URL:

Sources

Comparative

Technical Guide: Distinguishing 5-Methoxypyridine-3-thiol from its Disulfide Dimer

Executive Summary The reversible oxidation of 5-methoxypyridine-3-thiol (Monomer) to its dimer, 3,3'-disulfanediylbis(5-methoxypyridine) (Disulfide) , is a pervasive challenge in heterocyclic chemistry. This oxidation oc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reversible oxidation of 5-methoxypyridine-3-thiol (Monomer) to its dimer, 3,3'-disulfanediylbis(5-methoxypyridine) (Disulfide) , is a pervasive challenge in heterocyclic chemistry. This oxidation occurs spontaneously in the presence of atmospheric oxygen, often leading to "silent" impurities that co-elute during chromatography and complicate stoichiometric calculations in drug discovery.

This guide provides a multi-modal analytical framework to definitively distinguish these species. By integrating NMR spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Functional Chemical Assays , researchers can validate sample integrity with high confidence.

Part 1: The Chemistry of Instability

To control the impurity, one must understand its formation. Pyridine thiols are particularly prone to oxidation due to the electron-rich nature of the ring system (enhanced by the methoxy group) and the acidity of the thiol proton.

Mechanism of Dimerization

The oxidation proceeds via a thiyl radical mechanism, accelerated by basic conditions or trace metals.

OxidationPathway Monomer 5-Methoxypyridine-3-thiol (R-SH) Radical Thiyl Radical (R-S•) Monomer->Radical -H• (Oxidation) Dimer Disulfide Dimer (R-S-S-R) Radical->Dimer Dimerization Dimer->Monomer Reduction (e.g., DTT/TCEP)

Figure 1: Spontaneous oxidative dimerization pathway of 5-methoxypyridine-3-thiol.

Part 2: Analytical Comparison & Characterization

The following table summarizes the definitive signals for distinguishing the monomer from the dimer.

Feature5-Methoxypyridine-3-thiol (Monomer)Disulfide Dimer
Formula C₆H₇NOSC₁₂H₁₂N₂O₂S₂
MW ~141.19 Da~280.36 Da
Physical State Solid / Oil (often pungent)Solid (often crystalline, odorless)

H NMR (S-H)
Diagnostic: Broad singlet ~3.5–5.0 ppm (Solvent dependent)Absent

H NMR (Ar-H)
Upfield relative to dimerDownfield shift (Ortho-deshielding)
IR Spectrum Weak band ~2550 cm⁻¹ (S-H stretch)Absent S-H; C-S stretch shifts
Ellman's Test Positive (Yellow Color)Negative (Colorless)
Nuclear Magnetic Resonance ( H NMR)

NMR is the structural gold standard, but solvent choice is critical.

  • Protocol: Dissolve 5–10 mg of sample in DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) often facilitates rapid proton exchange, causing the S-H signal to broaden into the baseline or disappear. DMSO-d₆ slows this exchange, usually revealing the thiol proton.

  • Interpretation:

    • The S-H Proton: Look for a broad singlet between 3.0 and 5.0 ppm . If this integrates to 1H, you have the monomer.

    • Aromatic Region: In the disulfide, the pyridine protons at positions 2 and 4 (ortho to the sulfur) experience anisotropic deshielding from the S-S bond, typically shifting downfield by 0.2–0.5 ppm compared to the thiol.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Direct infusion or LC-MS (ESI+).

  • Critical Warning: Thiols can oxidize inside the electrospray source. A small dimer peak in a monomer sample is often an instrumental artifact.

  • Differentiation:

    • Monomer:

      
      
      
    • Dimer:

      
      
      
    • Sodium Adducts: Look for

      
       (305.04) which confirms the dimer presence more robustly than protonated species.
      
Infrared Spectroscopy (FT-IR)
  • Protocol: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Diagnostic Band: The S-H stretch appears as a weak, sharp band around 2550–2600 cm⁻¹ .[1]

  • Logic: The Disulfide (S-S) stretch (~500 cm⁻¹) is often too weak or obscured in IR (Raman is preferred for S-S). Therefore, IR is a test for the presence of Monomer , not the Dimer.

Part 3: Functional Validation (Ellman’s Assay)

For a quick, benchtop "Yes/No" confirmation of free thiol without expensive instrumentation, Ellman’s Reagent (DTNB) is the industry standard. This assay is self-validating: it only produces color if the specific functional group (-SH) is chemically active.

Reagents
  • Ellman’s Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][3][4]

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Solvent: Methanol or DMSO (for the pyridine compound).

Step-by-Step Protocol
  • Preparation: Dissolve 4 mg of Ellman’s Reagent in 1 mL of Reaction Buffer.

  • Blanking: Measure the absorbance of this solution at 412 nm (should be near zero).

  • Sample Addition: Add 10 µL of your 5-methoxypyridine sample (dissolved in MeOH) to the cuvette.

  • Incubation: Wait 15 minutes at room temperature.

  • Readout: Measure absorbance at 412 nm.

Interpretation
  • Yellow Solution (High Absorbance): Free Thiol (Monomer) is present. The thiol reacted with DTNB to release the yellow TNB anion (2-nitro-5-thiobenzoate).

  • Colorless Solution: The sample is likely the Disulfide Dimer . The disulfide bond is stable to DTNB and will not exchange.

Part 4: Decision Tree Workflow

Use this logic flow to classify an unknown batch of material.

DecisionTree Start Unknown Sample (Solid/Oil) Ellman Step 1: Ellman's Test (DTNB Assay) Start->Ellman Yellow Result: Yellow Color Ellman->Yellow Clear Result: Colorless Ellman->Clear ThiolConfirmed Conclusion: Contains Free Thiol (Monomer) Yellow->ThiolConfirmed SuspectDimer Suspect Disulfide Dimer Clear->SuspectDimer NMR Step 2: 1H NMR (DMSO-d6) ThiolConfirmed->NMR Quantify Purity SuspectDimer->NMR CheckSH Check 3.0-5.0 ppm NMR->CheckSH FinalThiol Confirm Monomer Purity CheckSH->FinalThiol Signal Present FinalDimer Confirm Dimer Structure (Check Aromatics) CheckSH->FinalDimer Signal Absent

Figure 2: Analytical workflow for classifying 5-methoxypyridine-3-thiol samples.

Part 5: Handling & Storage Recommendations

To maintain the monomeric state:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: If compatible with downstream chemistry, add a reducing agent like DTT (Dithiothreitol) or TCEP to stock solutions to reverse spontaneous dimerization.

  • Solvents: Degas all solvents (sparge with inert gas) before dissolving the thiol.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Pierce Protein Biology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.).[5] 3-Methoxypyridine-2-thiol (Isomer Analog Data). National Library of Medicine.

Sources

Validation

5-Methoxypyridine-3-thiol: Spectroscopic Validation &amp; Comparative Analysis Guide

Executive Summary 5-methoxypyridine-3-thiol (CAS: 76097-48-6) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural integrity is o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxypyridine-3-thiol (CAS: 76097-48-6) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural integrity is often compromised by two primary factors: rapid oxidative dimerization to the disulfide and potential contamination with regioisomers (e.g., 2-mercaptopyridine derivatives).

This guide provides a definitive spectroscopic framework for validating 5-methoxypyridine-3-thiol. Unlike standard catalog entries, this analysis synthesizes experimental data from structural analogs (3-mercaptopyridine and anisole derivatives) to establish a rigorous "Go/No-Go" quality control protocol. We compare the target molecule against its most common "alternatives"—its impurities and isomers—to ensure downstream reaction success.

Part 1: Theoretical Framework & Spectral Fingerprint

The Structural Challenge

The 3-position thiol on a pyridine ring presents a unique spectroscopic signature compared to the 2- or 4-positions.

  • 3-Thiol (Target): Cannot tautomerize to a thione form. It exists purely as a thiol (-SH), exhibiting a discrete S-H stretching vibration.

  • 2-Thiol (Isomer): Predominantly exists as the thione tautomer (pyridin-2(1H)-thione), showing strong C=S character and N-H stretching, but no S-H stretch.

Diagnostic Peak Assignment (IR)

The following table aggregates high-confidence predicted bands based on substituent effects on the pyridine ring.

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Thiol (-SH) S-H Stretch2550 – 2600 Weak/BroadCRITICAL. Presence confirms free thiol. Absence indicates oxidation to disulfide.
Methoxy (-OCH₃) C-O-C Asym. Stretch1230 – 1270 StrongDistinguishes from non-methoxylated precursors.
Methoxy (-OCH₃) C-O-C Sym. Stretch1020 – 1050 MediumConfirms ether linkage integrity.
Pyridine Ring C=N / C=C Stretch1570 – 1590 StrongCharacteristic heterocyclic backbone.
Pyridine Ring Ring Breathing~990 – 1000 MediumPyridine ring diagnostic.
C-S Bond C-S Stretch600 – 700 WeakDifficult to see in ATR; clearer in Transmission IR.

Technical Insight: The S-H stretch at ~2550 cm⁻¹ is often weak in ATR (Attenuated Total Reflectance) due to the path length. For definitive validation, Transmission IR (KBr pellet or Nujol mull) is recommended over ATR if the S-H peak is ambiguous.

Part 2: Comparative Analysis (Alternatives & Impurities)

This section compares the target product against its most common "alternatives" found in a reaction mixture: the oxidized disulfide impurity and the regioisomer.

Comparison 1: Target vs. Oxidized Impurity (Disulfide)

Thiols oxidize rapidly in air to form disulfides (R-S-S-R). This is the primary failure mode in storage.

Feature5-methoxypyridine-3-thiol (Target)Bis(5-methoxypyridin-3-yl)disulfide (Impurity)
2550 cm⁻¹ (S-H) Present Absent (Complete disappearance)
450–550 cm⁻¹ (S-S) AbsentPresent (Weak in IR, Strong in Raman)
Fingerprint Region Sharp, distinct peaksOften broadened due to molecular symmetry
Physical State Liquid/Low-melt SolidCrystalline Solid (Higher MP)
Comparison 2: Target vs. Regioisomer (2-Thione)

If the synthesis route allows for isomer scrambling, the 2-isomer may be present.

Feature3-Thiol (Target)2-Thione (Isomer/Alternative)
Tautomer Thiol (-SH)Thione (C=S) / Amide-like
2500–2600 cm⁻¹ Present (S-H) Absent
3000–3200 cm⁻¹ C-H (Aromatic) onlyBroad N-H Stretch (due to thione form)
1100–1200 cm⁻¹ C-O (Methoxy) onlyStrong C=S Stretch

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain an artifact-free spectrum that accurately reflects the thiol content without inducing oxidation during measurement.

Materials
  • Sample: 5-methoxypyridine-3-thiol (>95% purity).

  • Matrix: Anhydrous KBr (for transmission) or Diamond/ZnSe Crystal (for ATR).

  • Purge Gas: Dry Nitrogen or Argon.

Step-by-Step Workflow
  • System Preparation:

    • Purge the FTIR sample chamber with N₂ for 5 minutes to remove atmospheric water and CO₂ (which can mask weak thiol signals).

    • Validation Check: Collect a background spectrum.[1] Ensure flat baseline at 2350 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O).

  • Sample Loading (Time-Critical):

    • For ATR: Place the neat sample on the crystal. Cover immediately with a cap or inert shield to minimize air exposure.

    • For KBr: Grind sample with KBr in a glovebox or under an inverted funnel with N₂ flow. Press pellet rapidly.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (Do not exceed 64 scans; long exposure to the IR beam heat can accelerate oxidation on the crystal).

  • Data Processing:

    • Apply baseline correction.

    • Normalization: Normalize to the Pyridine Ring stretch at ~1580 cm⁻¹ (internal standard) to assess the relative intensity of the S-H peak.

Part 4: Visualization of Logic & Spectra

Diagram 1: Characterization Logic Flow

This decision tree guides the researcher through the interpretation of the spectral data.

Thiol_Validation_Logic Start Crude Sample Analysis CheckSH Check 2550-2600 cm⁻¹ Region Start->CheckSH PeakPresent Peak Present (Weak/Med) CheckSH->PeakPresent Band Observed PeakAbsent Peak Absent CheckSH->PeakAbsent No Band CheckNH Check 3000-3400 cm⁻¹ (N-H) PeakPresent->CheckNH Disulfide Impurity Identified: Disulfide Dimer PeakAbsent->Disulfide Oxidation Likely ThiolConfirmed Target Confirmed: 5-methoxypyridine-3-thiol CheckNH->ThiolConfirmed No N-H Thione Isomer Identified: 2-Pyridinethione Tautomer CheckNH->Thione Broad N-H Present

Caption: Logic flow for distinguishing the target thiol from its oxidative impurities and structural isomers using IR markers.

Diagram 2: Spectral Assignment Map

A visual representation of the molecule mapping functional groups to wavenumbers.

Spectral_Map Molecule 5-methoxypyridine-3-thiol SH -SH Group Molecule->SH OCH3 -OCH3 Group Molecule->OCH3 Ring Pyridine Ring Molecule->Ring FreqSH 2550 cm⁻¹ (Stretch) SH->FreqSH FreqOMe1 1250 cm⁻¹ (Asym Stretch) OCH3->FreqOMe1 FreqOMe2 1040 cm⁻¹ (Sym Stretch) OCH3->FreqOMe2 FreqRing 1580 & 1480 cm⁻¹ (C=N / C=C) Ring->FreqRing

Caption: Spectral assignment map correlating specific functional groups of 5-methoxypyridine-3-thiol to their diagnostic IR frequencies.

References

  • PubChem. (2025).[3][4] 3-Mercaptopyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3-Mercaptopropionic acid Infrared Spectrum. NIST Standard Reference Database. Retrieved from [Link]

  • MDPI. (2025). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from Thiol Derivatives. Molecules. Retrieved from [Link][5]

  • Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy? A Comparative Technical Note. Retrieved from [Link]

  • ResearchGate. (2020). Infrared spectra of 2-mercaptopyridine monomers isolated in Ar matrix: Thiol-Thione Tautomerism. Retrieved from [Link][6][7]

Sources

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